amine](/img/structure/B13061808.png)
[(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxypyridin-3-yl)methylamine is an organic compound with the molecular formula C₁₂H₂₀N₂O It is a derivative of pyridine, featuring a methoxy group at the second position and a methylbutylamine group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and 2-methylbutylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with 2-methoxypyridine.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2-Methoxypyridin-3-yl)methylamine may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxypyridin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of (2-Methoxypyridin-3-yl)methylamine, which can be further utilized in organic synthesis or medicinal chemistry.
Aplicaciones Científicas De Investigación
(2-Methoxypyridin-3-yl)methylamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methoxypyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxypyridin-3-yl)methylamine: Similar structure with a different alkyl group.
(2-Methoxypyridin-3-yl)methylamine: Another derivative with a different alkyl group.
Uniqueness
(2-Methoxypyridin-3-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and methylbutylamine group provide unique reactivity and binding characteristics compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H20N2O |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
N-[(2-methoxypyridin-3-yl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H20N2O/c1-4-10(2)8-13-9-11-6-5-7-14-12(11)15-3/h5-7,10,13H,4,8-9H2,1-3H3 |
Clave InChI |
ARSUVCXZMPBKRO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CNCC1=C(N=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



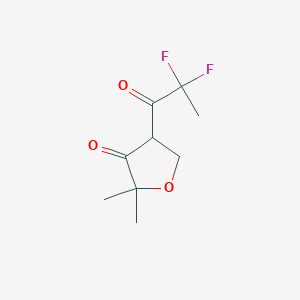
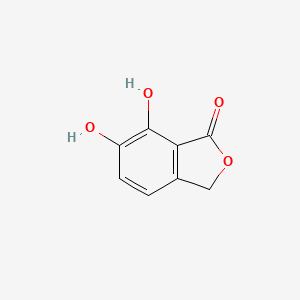
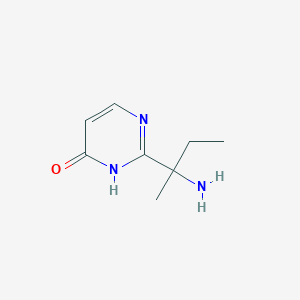
![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)

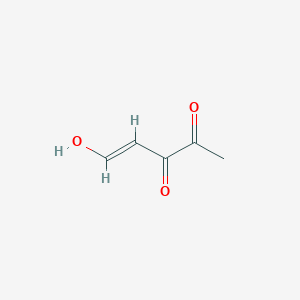
![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)
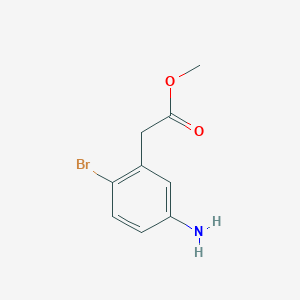

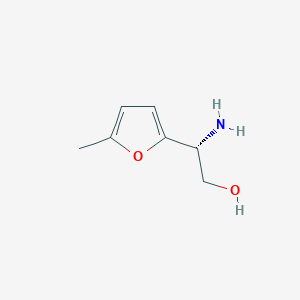
![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate](/img/structure/B13061803.png)
